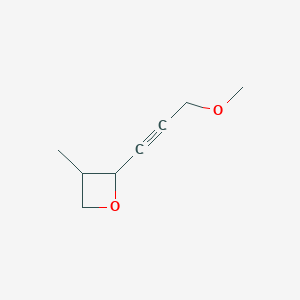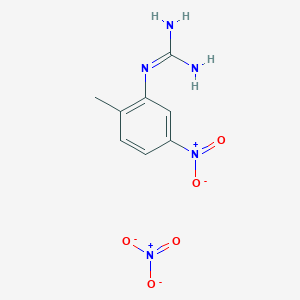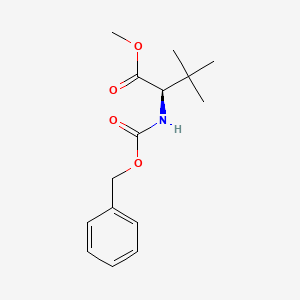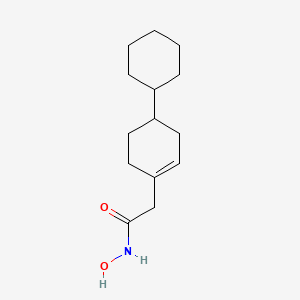
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- is a compound with significant scientific interest due to its unique chemical structure and properties This compound is a derivative of acetohydroxamic acid, which is known for its ability to inhibit the enzyme urease
准备方法
The synthesis of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves several steps. One common method includes the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid. This intermediate is then reacted with 4-cyclohexyl-1-cyclohexene under specific conditions to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
化学反应分析
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s ability to inhibit urease makes it useful in studying bacterial metabolism and enzyme inhibition.
作用机制
The mechanism of action of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves the inhibition of the enzyme urease. This enzyme is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the formation of ammonia, which can lead to a decrease in pH and the inhibition of bacterial growth. This mechanism is particularly useful in the treatment of urinary tract infections caused by urea-splitting bacteria .
相似化合物的比较
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- can be compared with other similar compounds such as:
Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
N-Hydroxyacetamide: A simpler hydroxamic acid derivative with fewer functional groups.
The uniqueness of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- lies in its complex structure, which includes both cyclohexyl and cyclohexenyl groups.
属性
CAS 编号 |
28673-66-7 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H23NO2/c16-14(15-17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6,12-13,17H,1-5,7-10H2,(H,15,16) |
InChI 键 |
YESHEVGHJYMBED-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2CCC(=CC2)CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
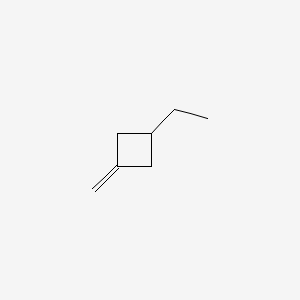
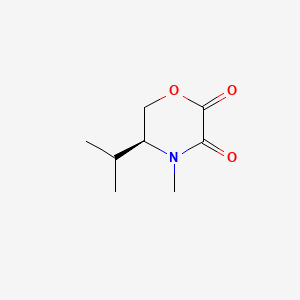
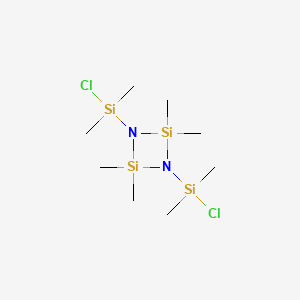
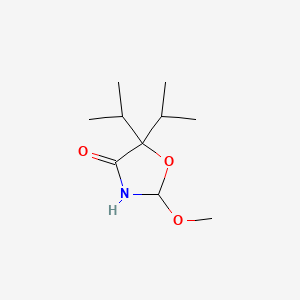
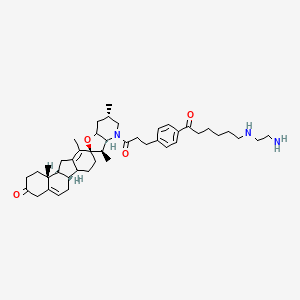
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
